molecular formula C23H15FN4O2 B2586693 4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one CAS No. 1291856-47-7

4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one

Cat. No.: B2586693
CAS No.: 1291856-47-7
M. Wt: 398.397
InChI Key: VRHFBOQUKDBIKD-UHFFFAOYSA-N
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Description

4-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one (hereafter referred to as the target compound) belongs to the phthalazinone class of heterocyclic compounds. Phthalazinones are recognized for their diverse pharmacological properties, including anticonvulsant, cardiotonic, and anti-inflammatory activities . The target compound features a 1,2,4-oxadiazole moiety substituted with a 4-fluorophenyl group and a 4-methylphenyl group on the phthalazinone core. These substituents are critical for modulating electronic and steric properties, which influence biological activity and physicochemical stability.

Properties

IUPAC Name

4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15FN4O2/c1-14-6-12-17(13-7-14)28-23(29)19-5-3-2-4-18(19)20(26-28)22-25-21(27-30-22)15-8-10-16(24)11-9-15/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRHFBOQUKDBIKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article provides a comprehensive overview of its biological activity, including data tables and relevant research findings.

  • Chemical Name : this compound
  • CAS Number : 1291862-08-2
  • Molecular Formula : C23H15FN4O2
  • Molecular Weight : 398.39 g/mol

The compound exhibits its biological activity primarily through the induction of apoptosis in cancer cells. Studies suggest that it influences various cellular pathways, including:

  • Caspase Activation : The compound has been shown to activate caspases, which are crucial for the execution of apoptosis. Increased caspase activity correlates with higher concentrations of the compound in treated cells .
  • Cell Cycle Arrest : It induces cell cycle arrest at the sub-G1 phase, indicating that it effectively promotes programmed cell death in various cancer cell lines such as HCT-116 and HeLa .

Cytotoxicity Studies

Research has demonstrated that this compound exhibits significant cytotoxic effects against several human cancer cell lines. Below is a summary of IC50 values observed in different studies:

Cell LineIC50 (μM)Reference
HCT-11636
HeLa34
MCF-769

These results indicate that the compound is particularly effective against colorectal and cervical cancer cell lines.

Apoptotic Activity

In vitro studies revealed that treatment with the compound resulted in:

  • Morphological Changes : Treated cells exhibited typical apoptotic features such as shrinkage and detachment from the culture surface.
  • Phosphatidylserine Translocation : This event is a hallmark of early apoptosis, confirming that the compound triggers apoptotic pathways .

Case Studies

Several studies have explored the biological implications of this compound:

  • Study on Apoptosis Induction :
    • A study conducted on HCT-116 and HeLa cells showed that treatment with the compound led to a significant increase in apoptotic cells, as evidenced by flow cytometry analysis .
  • Metabolic Stability Assessment :
    • The compound was tested for metabolic stability using pooled human liver microsomes. Results indicated moderate metabolic stability, suggesting potential for further development as an anticancer agent .

Comparison with Similar Compounds

Substituent Variations on the Oxadiazole Ring

The 1,2,4-oxadiazole ring is a common scaffold in medicinal chemistry due to its metabolic stability and hydrogen-bonding capacity. The following compounds highlight key structural differences and their implications:

Compound Name Substituent (Oxadiazole) Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Target Compound 4-Fluorophenyl C24H17FN4O2 ~412.4 Not explicitly provided Electron-withdrawing fluorine enhances polarity and metabolic stability.
4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one 1,3-Benzodioxol-5-yl C24H16N4O4 424.42 1291832-18-2 Benzodioxol group increases steric bulk and lipophilicity .
4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one 4-Methoxyphenyl C23H16N4O3 396.41 1207014-04-7 Methoxy group introduces electron-donating effects, altering solubility .
4-(3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one 3-Bromophenyl C23H14BrN4O2 445.27 1291862-31-1 Bromine adds steric bulk and polarizability, potentially enhancing binding affinity .

Key Observations :

  • Electron Effects : Fluorine (target compound) and bromine (bromophenyl analog) are electron-withdrawing, while methoxy (methoxyphenyl analog) is electron-donating. These differences influence solubility, with fluorinated compounds typically exhibiting higher metabolic stability .
  • Steric Impact : Bulky substituents like benzodioxol (424.42 g/mol) may reduce membrane permeability compared to the target compound .

Crystallographic and Structural Insights

highlights isostructural phthalazinone derivatives crystallizing in triclinic P̄1 symmetry with planar molecular conformations . The target compound’s structure determination would likely employ similar methods, such as SHELXL for refinement .

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